

# gefitinib first-line vs second-line therapy PFS comparison

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## Compound Focus: Gefitinib

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## PFS comparison

The table below summarizes the comparative PFS data for first-line versus second-line **gefitinib** therapy.

Treatment Line	Median PFS (Months)	95% Confidence Interval	Hazard Ratio (HR) / P-value	Study Population	Citation
First-line	12.0	9.58 - 14.41	Reference	41 advanced lung adenocarcinoma patients with EGFR exon 19 del or L858R	[1]
Second-line	7.0	1.31 - 12.68	P < 0.05	19 advanced lung adenocarcinoma patients with EGFR exon 19 del or L858R	[1]
First-line (Overall)	10.0	7.53 - 12.46	N/A	Pooled analysis of 60 patients from the above cohorts	[1]

A separate study of first-line **gefitinib** in a broader NSCLC population (including various EGFR statuses) reported a **median PFS of 6.0 months** and a median Overall Survival (OS) of 15.3 months [2]. The lower PFS highlights the critical impact of patient selection, particularly the presence of activating EGFR mutations.

## Key Experimental Protocols

The primary data in the table above comes from a **retrospective cohort study**. Here is the detailed methodology for the key experiments cited:

### 1. Study Design and Patient Selection (Cohort Definition)

- **Design:** Retrospective analysis of clinical data [1].
- **Participants:** 60 patients with advanced lung adenocarcinoma, confirmed to have EGFR exon 19 deletion or exon 21 L858R mutations [1].
- **Groups:** Patients were divided into two cohorts based on treatment line: those receiving **gefitinib** as their first systemic therapy (n=41) and those receiving it after progression on prior platinum-based chemotherapy (n=19) [1].

### 2. Treatment and Assessment Protocols

- **Intervention:** All patients received oral **gefitinib** at 250 mg once daily until disease progression, intolerable toxicity, or death [1] [2].
- **Tumor Response Assessment:** Tumor response was assessed using **Response Evaluation Criteria in Solid Tumors (RECIST)** via computed tomography (CT) or magnetic resonance imaging (MRI) [1] [2]. Responses were categorized as:
  - Complete Response (CR)
  - Partial Response (PR)
  - Stable Disease (SD)
  - Progressive Disease (PD)
- **Efficacy Endpoints:** The primary efficacy endpoint was **Progression-Free Survival (PFS)**, defined as the time from the initiation of **gefitinib** treatment to the first documented disease progression or death [1].

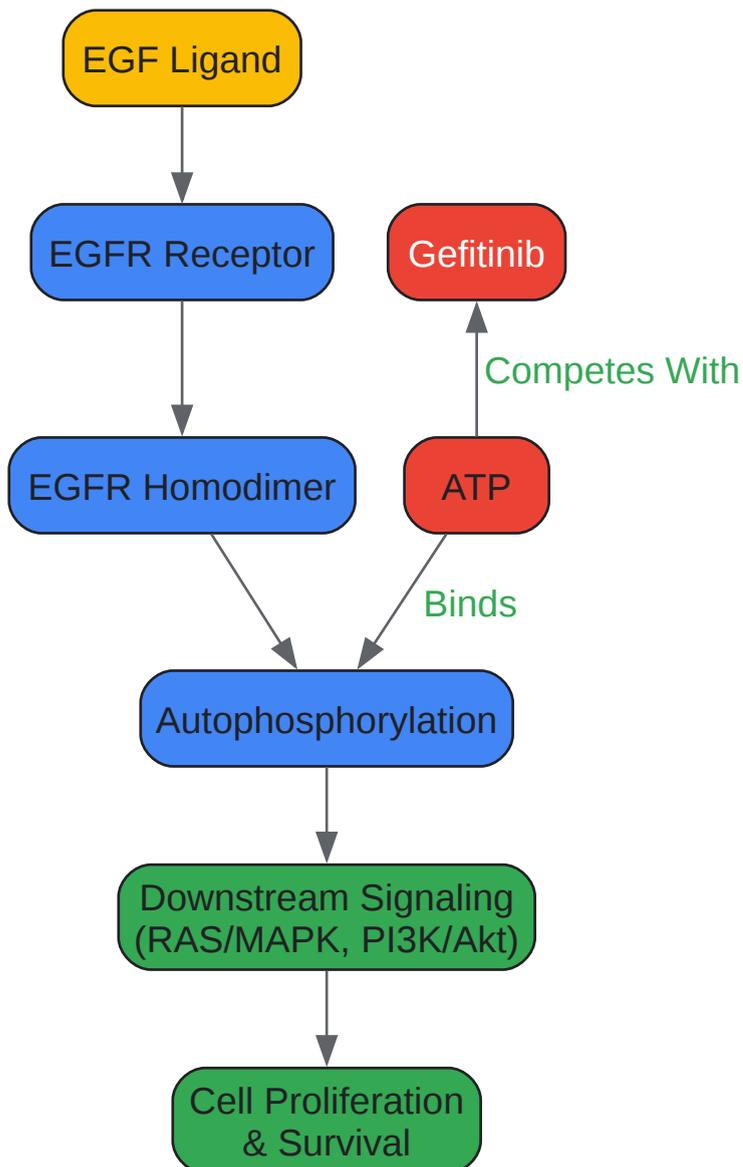
### 3. Statistical Analysis

- **Statistical Methods:** PFS was estimated using the **Kaplan-Meier method**, and the difference between the two groups (first-line vs. second-line) was tested for significance using the **log-rank test** [1]. A p-value of less than 0.05 was considered statistically significant [1].

- **Software:** Analyses were performed using SPSS statistical software [1].

## Gefitinib Signaling Pathway and Rationale

**Gefitinib** is a tyrosine kinase inhibitor (TKI) that competitively inhibits ATP binding in the intracellular domain of the EGFR. The following diagram illustrates its mechanism of action and the rationale for its efficacy in EGFR-mutant cancers.



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In cancer cells with activating EGFR mutations, the receptor is constitutively active, making them highly dependent on this signaling pathway for survival and proliferation, a phenomenon known as "oncogene addiction" [3] [4]. This explains the superior efficacy of first-line **gefitinib** and other EGFR-TKIs in this genetically selected population.

## Interpretation and Context for Professionals

- **Mutation Type Matters:** The efficacy of **gefitinib** is further influenced by the specific EGFR mutation subtype. Within both first- and second-line settings, patients with **exon 19 deletions consistently showed longer mPFS than those with the L858R mutation** [1].
- **Place in Modern Therapy:** While first-generation TKIs like **gefitinib** established the principle of targeted therapy in EGFR-mutant NSCLC, current treatment paradigms have largely shifted. **Osimertinib**, a third-generation EGFR-TKI, is now the standard first-line treatment due to superior PFS and OS compared to **gefitinib** and erlotinib, and its ability to effectively target the T790M resistance mutation [5] [6].

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